N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide is a heterocyclic amide derivative. This compound is of interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiophene ring and the phenoxyacetamide moiety contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide can be synthesized through a multi-step process. One common method involves the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-phenoxyacetic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide involves its interaction with various molecular targets. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, potentially inhibiting their function. The thiophene ring and the phenoxyacetamide moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with a thiophene ring instead of a phenoxy group.
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide: Contains an isoxazole ring instead of a phenoxyacetamide moiety.
Uniqueness
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide is unique due to the presence of both the thiophene ring and the phenoxyacetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-8-10-6-7-18-13(10)15-12(16)9-17-11-4-2-1-3-5-11/h1-7H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLIWQLCKOTURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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